molecular formula C14H20N2O2S B14271794 2,6-Diazaspiro[3.4]octane, 6-methyl-2-[(4-methylphenyl)sulfonyl]-

2,6-Diazaspiro[3.4]octane, 6-methyl-2-[(4-methylphenyl)sulfonyl]-

Cat. No.: B14271794
M. Wt: 280.39 g/mol
InChI Key: SBUDYBFEIJVIBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2,6-Diazaspiro[3.4]octane, 6-methyl-2-[(4-methylphenyl)sulfonyl]- (CAS: 135380-23-3) is a spirocyclic amine derivative with a molecular formula of C₁₄H₂₀N₂O₂S and a molecular weight of 280.39 g/mol . Its structure features a 2,6-diazaspiro[3.4]octane core, where one nitrogen is substituted with a methyl group, and the other is linked to a 4-methylphenyl sulfonyl moiety. This sulfonyl group introduces steric bulk and electron-withdrawing properties, which may influence its physicochemical behavior and biological interactions.

Computational properties include a polar surface area (PSA) of 40.62 Ų and a logP value indicative of moderate lipophilicity, though experimental data on solubility or pharmacokinetics are unavailable .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diazaspiro[3.4]octane, 6-methyl-2-[(4-methylphenyl)sulfonyl]- typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the sulfonyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and other advanced technologies can help in achieving large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,6-Diazaspiro[3.4]octane, 6-methyl-2-[(4-methylphenyl)sulfonyl]- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2,6-Diazaspiro[3.4]octane, 6-methyl-2-[(4-methylphenyl)sulfonyl]- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Diazaspiro[3.4]octane, 6-methyl-2-[(4-methylphenyl)sulfonyl]- involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure provides a rigid framework that can fit into specific binding sites, thereby modulating the activity of the target. The sulfonyl group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

The 2,6-diazaspiro[3.4]octane scaffold is a privileged structure in medicinal chemistry, frequently modified to optimize biological activity. Below is a comparative analysis of the target compound and its analogs from recent research:

Structural and Functional Comparisons

Compound ID/Name Key Substituents Biological Activity (MIC* vs. M. tuberculosis) Synthesis Yield (%) Physicochemical Properties Reference
Target Compound 6-Methyl, 2-(4-methylphenyl)sulfonyl Not tested (N/A) N/A MW: 280.39; PSA: 40.62 Ų
Compound 17 6-(Methylsulfonyl), 8-(4-methyl-1,2,4-triazol-3-yl), 2-(5-nitro-2-furoyl) 0.016 µg/mL 138% MW: 470.50; Mp: 180–182°C
Compound 18 6-Benzyl, 8-(4-methyl-1,2,4-triazol-3-yl), 2-(5-nitro-2-furoyl) 0.5 µg/mL 157% MW: 532.58; Mp: 152–153°C
Compound 24 6-Benzyl, 8-(3-methyl-1,2,4-oxadiazol-5-yl), 2-(5-nitro-2-furoyl) 0.25 µg/mL 48% MW: 533.57; Mp: 180–182°C
Compound 21 6-Benzyl, 8-(5-methyl-1,2,4-triazol-3-yl), 2-(5-nitro-2-furoyl) 0.25 µg/mL 43% MW: 518.56; Mp: 168–170°C

MIC : Minimal Inhibitory Concentration; MW : Molecular Weight; Mp : Melting Point.

Key Observations:

Bioactivity: The target compound lacks reported antitubercular activity, whereas analogs with nitrofuran (e.g., 5-nitro-2-furoyl) and azole substituents (e.g., triazole, oxadiazole) show potent activity.

Substituent Impact :

  • Sulfonyl Groups : The target’s 4-methylphenyl sulfonyl group differs from the methylsulfonyl group in Compound 15. The aryl sulfonyl may reduce metabolic clearance but could hinder membrane permeability due to increased hydrophobicity.
  • Spirocyclic Core Modifications : Benzyl or methyl groups on the diazaspiro nitrogen (e.g., Compounds 18, 21) improve synthetic yields but reduce activity compared to methylsulfonyl derivatives .

Synthetic Feasibility: The target compound’s synthesis likely follows protocols similar to those for Compound 16 (6-(methylsulfonyl) analog), involving sulfonylation under basic conditions .

Biological Activity

2,6-Diazaspiro[3.4]octane, particularly the derivative 6-methyl-2-[(4-methylphenyl)sulfonyl] (CAS Number: 135380-24-4), has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of spirocyclic compounds that have shown potential in various therapeutic areas, including antimicrobial, analgesic, and cancer treatment applications.

The molecular formula of 6-methyl-2,6-diazaspiro[3.4]octane is C₇H₁₄N₂ with a molecular weight of approximately 126.20 g/mol. Key physical properties include:

  • LogP : 0.17820
  • PSA (Polar Surface Area) : 15.27 Ų
  • Vapor Pressure : 1.15 mmHg at 25°C

These properties suggest favorable pharmacokinetic profiles for drug development.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

  • Antitubercular Activity : A study synthesized a series of compounds derived from the diazaspiro framework and evaluated their activity against Mycobacterium tuberculosis. One compound exhibited a minimal inhibitory concentration (MIC) of 0.016 μg/mL, indicating potent antitubercular properties .
  • Sigma-1 Receptor Antagonism : Research has identified derivatives of diazaspiro[3.4]octane as sigma-1 receptor antagonists, which enhance the analgesic effects of opioid medications while mitigating tolerance development. This suggests a promising avenue for pain management therapies .
  • Cancer Treatment Potential : The compound has been explored for its role as an inhibitor of menin-MLL1 interactions, which are crucial in certain types of cancers . This highlights its potential as a therapeutic agent in oncology.

Table 1: Antitubercular Activity of Synthesized Compounds

CompoundYield (%)MIC (μg/mL)
5a5625
5b5650
5c48100
17 56 0.016
.........

This table summarizes the activity of various synthesized compounds based on the diazaspiro scaffold, with compound 17 showing exceptional potency against M. tuberculosis .

Structure-Activity Relationship (SAR) Studies

In-depth SAR studies have been conducted to understand how modifications to the diazaspiro structure affect biological activity:

  • The presence of different substituents on the azole ring significantly influenced antitubercular activity.
  • The N-mesyl group was found to enhance activity when compared with other substituents .

Q & A

Basic Research Questions

Q. How can the synthesis of 2,6-diazaspiro[3.4]octane derivatives be optimized for reproducibility?

Methodological Answer: The synthesis typically involves multi-step reactions, such as the deprotection of tert-butyl carbamate intermediates using HCl in dioxane (e.g., removal of Boc groups to yield free amines). For example, 6-(5-bromopyrimidin-2-yl)-2,6-diazaspiro[3.4]octane was synthesized by reacting tert-butyl 6-(5-bromopyrimidin-2-yl)-2,6-diazaspiro[3.4]octane-2-carboxylate with 4 M HCl in dioxane overnight at room temperature . Key parameters for reproducibility include strict control of reaction time, temperature, and stoichiometry, validated by LCMS ([M+H]+ analysis) to confirm product purity.

Q. What analytical techniques are critical for characterizing 2,6-diazaspiro[3.4]octane derivatives?

Methodological Answer: Nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (LCMS) are essential. For example, NMR can resolve spirocyclic ring conformations, while LCMS ([M+H]+) quantifies molecular weight and purity. Structural confirmation of intermediates, such as tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate, relies on these techniques to ensure correct functional group incorporation .

Advanced Research Questions

Q. How do 2,6-diazaspiro[3.4]octane derivatives modulate protein-ligand interactions in cyclin E-CDK2 complexes?

Methodological Answer: Inhibitors like I-125A and I-198 bind to CCNE1:CDK2 complexes, validated via gel-based activity-based protein profiling (ABPP) and NanoBRET assays. X-ray crystallography revealed their binding modes, showing interactions with the ATP-binding pocket and allosteric regions. For instance, I-125A disrupts tryptoline acrylamide probe binding, suggesting competitive inhibition . Researchers should combine structural biology (crystallography) with cellular engagement assays to validate target specificity and mechanism.

Q. What strategies resolve contradictions in functional data between spirocyclic analogs?

Methodological Answer: Functional discrepancies (e.g., varying inhibitory effects on CCNE1-N112C:CDK2) arise from structural modifications. For example, substituting the 4-methylphenyl sulfonyl group alters steric hindrance and hydrogen-bonding networks. Systematic SAR studies, supported by molecular dynamics simulations, can clarify these effects . Parallel functional assays (e.g., kinase activity vs. cellular proliferation) are critical to distinguish direct target engagement from off-pathway effects.

Q. How can 2,6-diazaspiro[3.4]octane derivatives be leveraged to study antitubercular mechanisms?

Methodological Answer: Nitrofuran-containing spirocycles derived from this core exhibit potent antitubercular activity. Researchers should employ mycobacterial growth inhibition assays combined with metabolomics to identify pathways disrupted by these compounds. For example, redox cycling of nitrofurans may generate reactive oxygen species, damaging bacterial DNA . Dose-response studies in hypoxia-mimicking conditions (e.g., low-oxygen culture) can further probe mechanism specificity.

Q. What are the challenges in improving aqueous solubility of 2,6-diazaspiro[3.4]octane-based drug candidates?

Methodological Answer: Modifying the sulfonyl group (e.g., introducing polar substituents like hydroxyl or amine moieties) enhances solubility. For instance, tert-butyl carbamate derivatives (e.g., C11H20N2O2) exhibit low water solubility, but deprotection to free amines improves hydrophilicity . Formulation strategies, such as co-solvent systems (e.g., PEG-400/water), or salt formation (e.g., methanesulfonate salts) can also mitigate solubility issues .

Properties

Molecular Formula

C14H20N2O2S

Molecular Weight

280.39 g/mol

IUPAC Name

7-methyl-2-(4-methylphenyl)sulfonyl-2,7-diazaspiro[3.4]octane

InChI

InChI=1S/C14H20N2O2S/c1-12-3-5-13(6-4-12)19(17,18)16-10-14(11-16)7-8-15(2)9-14/h3-6H,7-11H2,1-2H3

InChI Key

SBUDYBFEIJVIBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CCN(C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.